2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a piperazine ring, and a prop-2-yn-1-yl group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms, and is a common moiety in pharmaceuticals . The prop-2-yn-1-yl group is an alkyne, which is a hydrocarbon containing a triple bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques would provide information about the functional groups present and the connectivity of the atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the alkyne group could undergo addition reactions, and the piperazine ring could participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the functional groups present. For example, the presence of the polar pyrimidine and piperazine rings would likely make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-prop-2-ynylpiperazin-1-yl)methyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O/c1-2-3-19-4-6-20(7-5-19)9-11-17-10(13(14,15)16)8-12(21)18-11/h1,8H,3-7,9H2,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSAKXQCZVYZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=NC(=CC(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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